2-Bromo-3-chloro-4-fluorobenzaldehyde
Description
Significance of Halogen Substitution Patterns in Aromatic Systems within Chemical Research
The substitution of hydrogen atoms with halogens (fluorine, chlorine, bromine, iodine) on an aromatic ring dramatically alters its chemical behavior. libretexts.org Halogens exert a dual electronic effect: they are electronegative and withdraw electron density from the ring through the sigma bond (inductive effect), while their lone pairs can donate electron density to the pi-system of the ring (resonance effect). libretexts.org Although halogens are generally considered deactivating groups in electrophilic aromatic substitution, they are unique in that they direct incoming electrophiles to the ortho and para positions. libretexts.org
The specific pattern and type of halogen substitution can fine-tune a molecule's reactivity, polarity, lipophilicity, and metabolic stability. This strategic placement of halogens is a cornerstone of modern drug design and materials science, allowing for precise modulation of a compound's properties. For instance, the introduction of fluorine can block metabolic pathways or enhance binding affinity to biological targets. guidechem.com
Overview of Benzaldehyde (B42025) Derivatives as Versatile Chemical Scaffolds in Modern Synthesis
Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis. The aldehyde functional group is highly versatile, participating in a wide array of chemical transformations such as nucleophilic additions, condensations (e.g., Knoevenagel and Wittig reactions), oxidations to carboxylic acids, and reductions to alcohols. sigmaaldrich.cominnospk.comguidechem.com This reactivity makes benzaldehydes key starting materials for constructing more complex molecular architectures. beilstein-journals.org They are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. nih.govresearchgate.net
Current Research Trajectories for Multifunctional Halogenated Benzaldehydes
Current research focuses on leveraging the unique properties of benzaldehydes bearing multiple, different halogen substituents. These "multifunctional" compounds, such as 2-Bromo-3-chloro-4-fluorobenzaldehyde, offer distinct reactive sites on the aromatic ring, enabling selective, stepwise modifications. Research is actively exploring their use in creating complex heterocyclic systems, developing novel materials with specific electronic properties, and synthesizing highly potent pharmaceutical and agrochemical agents. nih.govpubcompare.ai The precise arrangement of different halogens provides a powerful tool for creating diverse molecular scaffolds. beilstein-journals.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3BrClFO |
|---|---|
Molecular Weight |
237.45 g/mol |
IUPAC Name |
2-bromo-3-chloro-4-fluorobenzaldehyde |
InChI |
InChI=1S/C7H3BrClFO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H |
InChI Key |
VFRJZLULJYUFPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Br)Cl)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 3 Chloro 4 Fluorobenzaldehyde
Strategic Precursor Selection and Design for Regioselective Halogenation Approaches
The successful synthesis of a specific polysubstituted isomer like 2-bromo-3-chloro-4-fluorobenzaldehyde hinges on the logical selection of starting materials and a synthetic route that controls the position of each substituent. The directing effects of the functional groups already present on the aromatic ring are a primary consideration in designing a regioselective halogenation strategy.
Direct halogenation of a pre-existing substituted benzaldehyde (B42025) is one of the most straightforward approaches. For the target molecule, a hypothetical precursor would be 3-chloro-4-fluorobenzaldehyde. The challenge lies in introducing a bromine atom selectively at the C-2 position. The formyl group (-CHO) is a meta-director and deactivating, while the chloro and fluoro groups are ortho, para-directors and deactivating. The interplay of these electronic effects makes achieving high regioselectivity in a direct bromination step difficult, often leading to a mixture of isomers.
Methodologies for the direct bromination of substituted benzaldehydes often employ a brominating agent in the presence of a strong acid or Lewis acid catalyst. For instance, a known method for synthesizing 2-bromo-4-fluorobenzaldehyde (B1271550) involves dissolving 4-fluorobenzaldehyde (B137897) in an acid solution and then adding a bromide reagent. guidechem.comgoogle.com A similar approach could be adapted, although the presence of the additional chloro group at the C-3 position would complicate the regiochemical outcome.
Table 1: Example Conditions for Direct Bromination of a Substituted Benzaldehyde
| Starting Material | Brominating Agent | Solvent/Catalyst | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| 4-fluorobenzaldehyde | 5,5-Dibromohydantoin | Trifluoroacetic acid/H₂SO₄ | 0 - 50 °C | 56 hours | 85% |
This table is based on the synthesis of 2-bromo-4-fluorobenzaldehyde and serves as an illustrative example of direct halogenation conditions. chemicalbook.com
To overcome the regioselectivity challenges of direct halogenation, multi-step synthetic pathways are often employed. These routes build the desired substitution pattern sequentially, using readily available and often cheaper starting materials. An aldehyde functional group can be introduced late in the synthesis by oxidizing a corresponding benzyl (B1604629) alcohol or methyl group. For example, a synthetic route for 2-bromo-3-fluorobenzaldehyde (B1292724) involves the oxidation of (3-bromo-2-fluoro-phenyl)methanol using manganese dioxide. chemicalbook.com
A plausible multi-step route for this compound could start from a simpler, correctly substituted benzene (B151609) derivative, such as 1-bromo-2-chloro-3-fluoro-4-methylbenzene. The final step would then be the selective oxidation of the methyl group to an aldehyde. This strategy allows for the unambiguous placement of the halogen atoms before the introduction of the sensitive aldehyde functionality.
Controlled Carbon-Halogen Bond Formation Strategies
The formation of the carbon-halogen bond with high control and selectivity is the cornerstone of synthesizing the target molecule. Several advanced methodologies have been developed to achieve this, moving beyond classical halogenation reactions.
Electrophilic aromatic substitution is a fundamental reaction for introducing halogens onto an aromatic ring. uomustansiriyah.edu.iq For less reactive substrates like substituted benzaldehydes, the reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to increase the electrophilicity of the halogen (e.g., Cl₂ or Br₂). wikipedia.orgmasterorganicchemistry.com The catalyst polarizes the halogen-halogen bond, creating a potent electrophile that can be attacked by the electron-rich aromatic ring. libretexts.org The reaction proceeds through a carbocation intermediate, known as an arenium ion, from which a proton is lost to restore aromaticity. wikipedia.orgmasterorganicchemistry.com
The choice of catalyst and reaction conditions is critical for controlling the reaction. Iron(III) bromide and iron(III) chloride, for example, are often generated in situ by adding iron filings to the respective halogen, as they are sensitive to moisture. wikipedia.org
Table 2: Common Reagents for Electrophilic Aromatic Halogenation
| Halogenation Type | Halogen Source | Catalyst | Typical Substrate |
|---|---|---|---|
| Chlorination | Cl₂ | AlCl₃, FeCl₃ | Benzene derivatives |
| Bromination | Br₂ | FeBr₃, AlBr₃ | Benzene derivatives |
| Iodination | I₂ | HNO₃, HIO₃ (Oxidizing agent) | Deactivated arenes |
Oxidative halogenation methods provide an alternative to using elemental halogens, often under milder and more environmentally benign conditions. thieme-connect.com These processes typically involve the oxidation of a halide salt (e.g., potassium bromide, ammonium (B1175870) chloride) in the presence of an oxidizing agent to generate the active halogenating species in situ. thieme-connect.com Common oxidants include hydrogen peroxide (H₂O₂), Oxone®, or even nitric acid. thieme-connect.comgoogle.com
These reactions can be thermodynamically favorable when coupled with a potent oxidant like O₂. oup.comoup.com The regioselectivity of oxidative halogenation can be influenced by the specific reagent system and reaction conditions, with some methods favoring ortho bromination. thieme-connect.com For example, a protocol using ammonium chloride and Oxone® as an oxidant has been shown to proceed efficiently with high yields and regioselectivity for various aromatic substrates. thieme-connect.com
Table 3: Examples of Oxidative Halogenation Systems
| Halide Source | Oxidant | Catalyst | Key Feature |
|---|---|---|---|
| Potassium Halides (KX) | 30% H₂O₂ | Ammonium metavanadate | Favors ortho bromination for some substrates. thieme-connect.com |
| Ammonium Chloride (NH₄Cl) | Oxone® | None | Selective monochlorination. thieme-connect.com |
| Hydrohalic Acid (HX) | Nitrate Ionic Liquid | Ionic Liquid | By-product is water. google.com |
Palladium-catalyzed C-H activation has emerged as a powerful and highly selective tool for the functionalization of aromatic rings. acs.org For benzaldehyde systems, this strategy can achieve selective ortho-bromination, a transformation that is difficult to accomplish using traditional electrophilic substitution. researchgate.net
The methodology often relies on the use of a transient directing group. researchgate.net In this approach, the benzaldehyde reacts reversibly with an amine, such as 2-amino-5-chlorobenzotrifluoride, to form an imine in situ. researchgate.net This imine then acts as a monodentate directing group, coordinating to the palladium catalyst and directing it to activate the C-H bond at the ortho position. Subsequent reaction with a bromine source, like N-Bromosuccinimide (NBS), installs the bromine atom selectively at that site. This method demonstrates good functional group tolerance and can be performed under mild conditions. researchgate.net An alternative approach involves converting the benzaldehyde to a more stable directing group, such as an O-methyloxime, prior to the C-H activation step. nih.govresearchgate.net
Table 4: Typical Reaction Components for Pd-Catalyzed Ortho-Bromination of Benzaldehydes
| Component | Example Reagent | Function |
|---|---|---|
| Substrate | Substituted Benzaldehyde | Starting material |
| Catalyst | Pd(OAc)₂ | C-H activation catalyst |
| Directing Group | 2-amino-5-chlorobenzotrifluoride | Transient directing group to guide the catalyst. researchgate.net |
| Bromine Source | N-Bromosuccinimide (NBS) | Provides the bromine atom |
| Solvent | 1,2-Dichloroethane (B1671644) (DCE) | Reaction medium |
Functional Group Interconversions at the Aldehyde Moiety in Precursor Synthesis
The aldehyde functional group is a versatile moiety in organic chemistry, and its introduction is a critical step in the synthesis of benzaldehydes. fiveable.mesolubilityofthings.com Functional group interconversions are fundamental strategies that allow chemists to transform existing functional groups in a precursor molecule into the desired aldehyde group. fiveable.me
One of the most common methods for forming an aldehyde is through the controlled oxidation of a primary alcohol. solubilityofthings.com For instance, a precursor like (2-bromo-3-chloro-4-fluorophenyl)methanol could be oxidized to yield the target aldehyde. This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. imperial.ac.uk Reagents such as Pyridinium Chlorochromate (PCC) or processes like the Swern oxidation are often employed for this purpose. fiveable.me A specific example in a related synthesis involves using manganese dioxide to oxidize (3-bromo-2-fluoro-phenyl)methanol to 3-bromo-2-fluoro-benzaldehyde in an 83% yield, demonstrating the efficacy of this approach. chemicalbook.com
Alternatively, the aldehyde can be generated from the reduction of other functional groups. Carboxylic acids, esters, or nitriles on a suitable aromatic precursor can be reduced to form the aldehyde. vanderbilt.edu Reagents like diisobutylaluminium hydride (DIBAL) are effective for the partial reduction of esters or nitriles to aldehydes. imperial.ac.ukvanderbilt.edu These methods are crucial for designing synthetic routes where the aldehyde precursor is more readily accessible than the corresponding primary alcohol. imperial.ac.uk
Optimization of Reaction Conditions and Process Parameters for Synthesis
Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. This involves a systematic study of solvents, catalysts, and energy sources to control the delicate balance of reactivity and selectivity required for introducing multiple halogen substituents onto the aromatic ring.
The choice of solvent plays a critical role in electrophilic aromatic halogenation, the key step in synthesizing halogenated benzaldehydes. Solvents can influence the solubility of reagents, the stability of intermediates, and the activity of catalysts. mdpi.comnih.gov In many cases, halogenated solvents like dichloromethane (B109758) or 1,2-dichloroethane are used, as they are inert under the reaction conditions and effectively dissolve the aromatic substrate and halogenating agents. acs.org In some specialized cases, the chlorinated solvent can even act as the chlorinating agent itself. acs.org
The polarity of the solvent can affect the strength of the Lewis acid catalyst used to activate the halogen source. masterorganicchemistry.com For instance, a more polar solvent might coordinate with the Lewis acid, potentially reducing its catalytic activity. Therefore, a careful selection is necessary to ensure the electrophile is sufficiently activated for the reaction to proceed efficiently without unwanted side reactions.
The regioselective introduction of bromine and chlorine atoms onto the benzaldehyde scaffold requires sophisticated catalytic systems to achieve high selectivity and yield. Electrophilic halogenation traditionally uses Lewis acids like FeCl₃ or AlCl₃ to activate molecular halogens. masterorganicchemistry.com However, modern methods often employ N-halosuccinimides (NBS for bromination, NCS for chlorination) as the halogen source due to their ease of handling. chemrxiv.org These reagents typically require activation by a catalyst. chemrxiv.orgresearchgate.net
A variety of catalytic systems have been developed to enhance the reactivity and selectivity of N-halosuccinimides. researchgate.net These include Brønsted acids, Lewis acids (e.g., ZrCl₄, AuCl₃), and Lewis bases. chemrxiv.orgresearchgate.net Lewis base catalysts, such as those based on carboranes or arylamines, can form highly reactive N-halo arylamine intermediates that act as selective electrophilic halogen sources. chemrxiv.orgnih.govresearchgate.net The reactivity of these catalysts can be fine-tuned by altering the electronic properties of their molecular structure, allowing for the halogenation of a wide range of aromatic and heteroaromatic compounds with excellent yields. nih.govresearchgate.net
| Catalyst Type | Example Catalyst | Halogen Source | Mechanism of Action | Key Advantage |
|---|---|---|---|---|
| Lewis Acid | ZrCl₄, AuCl₃ researchgate.net | NCS, NBS, NIS researchgate.net | Activates the N-X bond of the N-halosuccinimide, making the halogen more electrophilic. researchgate.net | High selectivity under mild conditions. researchgate.net |
| Lewis Base | Carborane-based catalysts chemrxiv.org | N-halosuccinimides (NXS) chemrxiv.org | Forms an activated halonium complex with the NXS reagent. chemrxiv.orgresearchgate.net | Applicable to electron-deficient arenes and sensitive substrates. chemrxiv.org |
| Organocatalyst | Aniline derivatives nih.govresearchgate.net | NCS, NBS, NIS nih.govresearchgate.net | Generates a highly reactive N-halo arylamine intermediate. nih.govresearchgate.net | Catalyst reactivity can be tuned by modifying electronic properties. nih.govresearchgate.net |
| Photocatalyst | Methylene (B1212753) green mdpi.com | NCS mdpi.com | Visible-light-induced reaction. mdpi.com | Tolerates various functional groups, providing good to high yields. mdpi.com |
To improve reaction rates and yields, researchers have explored alternative energy sources to conventional heating. Ultrasonic irradiation has emerged as a powerful tool in organic synthesis. ksu.edu.sa Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. researchgate.netnih.gov This energy input can dramatically accelerate reaction rates, often leading to higher yields in shorter timeframes and under milder conditions. nih.gov
In the context of aldehyde synthesis, ultrasound has been shown to significantly improve the oxidation of benzyl alcohols to benzaldehydes. researchgate.netnih.gov One study demonstrated that the yield of benzaldehyde from the oxidation of benzyl alcohol increased from a trace amount under silent conditions to 93% with ultrasonic irradiation. nih.gov This enhancement obviates the need for hazardous solvents or phase transfer catalysts, aligning with green chemistry principles. nih.gov The application of ultrasound can reduce reaction times from hours to minutes and allow for reactions to proceed at room temperature, thus minimizing energy consumption and the formation of by-products. ksu.edu.sanih.gov
| Reaction Conditions | Ultrasound Power | Reaction Time | Benzaldehyde Yield | Reference |
|---|---|---|---|---|
| Silent (No Ultrasound) | N/A | N/A | Trace | nih.gov |
| Ultrasound-Assisted | 80 W | 7 min | 93% | nih.gov |
| Ultrasound-Assisted (Lower Power) | 60 W | 7 min | 51% | nih.gov |
Green Chemistry Principles in the Synthesis of Halogenated Benzaldehydes
The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rjpn.org This involves designing reactions that are more efficient, generate less waste, and use less hazardous materials. nih.govjctjournal.com
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org The formula is:
Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org
Reactions with high atom economy, such as addition or rearrangement reactions, are inherently less wasteful as they generate few or no by-products. jk-sci.comacs.org In contrast, substitution and elimination reactions often have poor atom economy because they produce stoichiometric quantities of waste salts or other leaving groups. acs.orgscranton.edu
To improve the atom economy in the synthesis of halogenated benzaldehydes, strategies include:
Using Catalytic Reagents: Employing catalysts instead of stoichiometric reagents ensures that fewer atoms end up as waste. jk-sci.com Catalytic halogenation, for example, is superior to methods requiring large amounts of Lewis acids that are consumed in the reaction.
Minimizing Protecting Groups: Synthetic routes that avoid the use of protecting groups reduce the number of steps and the amount of waste generated. jk-sci.com
Waste Valorization: Exploring pathways to convert by-products into useful materials is a key strategy for waste minimization. rsc.orgmdpi.com This can include recycling solvents or finding applications for waste streams from the production process. mdpi.commdpi.com
Solvent Reduction: Performing reactions in safer, recyclable solvents (like water) or under solvent-free conditions significantly reduces waste and environmental impact. rjpn.orgnih.gov
Utilization of Environmentally Benign Reagents and Solvent Systems
Following a comprehensive review of available scientific literature and patent databases, no specific research detailing the utilization of environmentally benign reagents and solvent systems for the synthesis of this compound could be located.
While green chemistry principles are increasingly applied to the synthesis of halogenated benzaldehydes, the specific methodologies for this particular compound are not documented in the accessible literature. Research on related compounds, such as isomers or analogues with different halogenation patterns, does describe environmentally friendly approaches. For instance, methods for other fluorinated benzaldehydes have been developed to avoid the use of highly toxic reagents like elemental bromine or chlorine gas, and instead employ safer alternatives. google.com However, due to the strict requirement to focus solely on this compound, these analogous methodologies cannot be presented as directly applicable.
Detailed research findings, including reaction conditions, yields, and the specific green reagents or solvents used for the target compound, are therefore unavailable. Consequently, data tables illustrating these findings cannot be generated at this time. Further research and development in the field of green organic synthesis may lead to the publication of such methods in the future.
Mechanistic and Reactivity Studies of 2 Bromo 3 Chloro 4 Fluorobenzaldehyde
Chemical Transformations Involving the Aldehyde Functionality
The aldehyde group (-CHO) is a versatile functional group that readily participates in oxidation, reduction, and condensation reactions. cymitquimica.com These transformations allow for the conversion of the aldehyde into other important functional groups such as carboxylic acids, alcohols, and imines.
The aldehyde functionality of 2-bromo-3-chloro-4-fluorobenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-bromo-3-chloro-4-fluorobenzoic acid. This transformation is a common step in the synthesis of more complex molecules where a carboxyl group is required for further reactions, such as amide bond formation. chempacific-zhejiang.com Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.
Commonly used oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O). For substrates with multiple halogen substituents, milder conditions are often preferred to avoid unwanted side reactions. The resulting 2-bromo-3-chloro-4-fluorobenzoic acid serves as a key building block for pharmaceuticals and agrochemicals. chempacific-zhejiang.com
| Reactant | Product | Typical Oxidizing Agents | Significance |
|---|---|---|---|
| This compound | 2-Bromo-3-chloro-4-fluorobenzoic acid | Potassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄), Silver(I) oxide (Ag₂O) | Synthesis of a key intermediate for pharmaceuticals and agrochemicals. chempacific-zhejiang.com |
The aldehyde group can be selectively reduced to a primary alcohol, forming (2-bromo-3-chloro-4-fluorophenyl)methanol. chiralen.comchemscene.comsigmaaldrich.com This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones, generally without affecting other functional groups like halogens on the aromatic ring. The reaction is often carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is usually sufficient and safer to handle. The resulting benzyl (B1604629) alcohol derivative is a useful intermediate for further synthetic modifications.
| Reactant | Product | Typical Reducing Agents | Solvent | Typical Conditions |
|---|---|---|---|---|
| This compound | (2-Bromo-3-chloro-4-fluorophenyl)methanol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Methanol, Ethanol | Room Temperature |
The aldehyde group is electrophilic and can react with various nucleophiles to form new carbon-carbon or carbon-nitrogen bonds. Condensation reactions, such as the Knoevenagel condensation, involve the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, cyanoacetates) in the presence of a basic catalyst like piperidine. chemrxiv.org This reaction leads to the formation of a new carbon-carbon double bond.
Furthermore, this compound can react with primary amines to form imines (or Schiff bases). This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the aldehyde carbonyl carbon, followed by dehydration. The formation of the imine functional group is an important transformation in the synthesis of various nitrogen-containing bioactive compounds and ligands. nih.gov
| Reaction Type | Reactant 1 | Reactant 2 (Example) | Product Type | Catalyst (Example) |
|---|---|---|---|---|
| Knoevenagel Condensation | This compound | Isobutyl cyanoacetate | Substituted phenylcyanoacrylate | Piperidine chemrxiv.org |
| Imine Formation | This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) | Acid catalyst |
Reactivity at the Carbon-Halogen Bonds
The benzene (B151609) ring of this compound is substituted with three different halogen atoms and an electron-withdrawing aldehyde group. This substitution pattern significantly influences the reactivity of the C-X (carbon-halogen) bonds, making them susceptible to nucleophilic aromatic substitution and organometallic cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. walisongo.ac.id The reaction is facilitated by the presence of strong electron-withdrawing groups (like the aldehyde group) positioned ortho or para to the halogen leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. core.ac.uk
In this compound, the aldehyde group at position 1 activates the halogens at the ortho (position 2) and para (not present) positions. The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of their order in Sₙ1 and Sₙ2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is favored by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon atom more electrophilic. youtube.com Therefore, nucleophilic attack is most likely to displace the fluorine atom at position 4, which is activated by the para-like relationship with the aldehyde group through resonance.
| Halogen Position | Leaving Group | Activation by Aldehyde Group | Predicted Reactivity |
|---|---|---|---|
| 2 | Bromine | Ortho | Less reactive than fluorine |
| 3 | Chlorine | Meta | Least reactive (no resonance stabilization) libretexts.org |
| 4 | Fluorine | Para (via resonance) | Most reactive youtube.com |
Organometallic cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. Reactions like the Suzuki, Heck, and Sonogashira couplings typically involve the reaction of an aryl halide with an organometallic reagent in the presence of a palladium catalyst. The key step in these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex.
The reactivity of aryl halides in oxidative addition is generally I > Br > OTf > Cl. researchgate.net Given the substituents on this compound, the carbon-bromine bond at position 2 is the most likely site to undergo oxidative addition in palladium-catalyzed cross-coupling reactions. nih.gov This allows for the selective functionalization at this position, leaving the chloro and fluoro substituents intact for potential subsequent transformations.
Suzuki Coupling: Involves the reaction with an organoboron compound (e.g., a boronic acid) to form a biaryl product.
Heck Reaction: Couples the aryl halide with an alkene to form a substituted alkene. organic-chemistry.org
Sonogashira Coupling: Involves the reaction with a terminal alkyne, typically using both palladium and copper catalysts, to form an aryl-alkyne. wikipedia.orgorganic-chemistry.org
These reactions provide a versatile platform for elaborating the structure of this compound, enabling the synthesis of a wide range of complex organic molecules.
| Reaction Type | Reactive Site | Coupling Partner (Example) | Product Type |
|---|---|---|---|
| Suzuki Coupling | C-Br at position 2 | Arylboronic acid | Substituted biaryl |
| Heck Reaction | C-Br at position 2 | Alkene (e.g., n-butyl acrylate) researchgate.net | Substituted alkene |
| Sonogashira Coupling | C-Br at position 2 | Terminal alkyne (e.g., phenylacetylene) | Aryl-alkyne |
Directed Ortho-Metalation Strategies for Further Functionalization
Information regarding directed ortho-metalation (DoM) strategies specifically employing this compound as a substrate is not readily found in the current body of chemical literature. In principle, the aldehyde group could act as a directing group for metalation at the C5 position. However, the steric hindrance from the adjacent bromine atom and the electronic effects of the three different halogen substituents would significantly influence the feasibility and outcome of such a reaction. The interplay between the directing power of the aldehyde and the potential for halogen-metal exchange, particularly with the bromine atom, would require careful experimental investigation to establish viable reaction conditions. Without specific studies on this molecule, any proposed strategy would be purely speculative.
Influence of Halogen and Aldehyde Substituents on Electronic Properties and Reaction Rates
A comprehensive analysis of the combined influence of the 2-bromo, 3-chloro, and 4-fluoro substituents, along with the formyl group, on the electronic properties and reaction rates of this specific benzaldehyde (B42025) is not detailed in published research. Generally, all three halogens are electron-withdrawing via induction, which would increase the electrophilicity of the aromatic ring and the carbonyl carbon of the aldehyde. The fluorine atom at the para position to the bromine would exert a strong inductive effect. The aldehyde group is also deactivating and meta-directing in electrophilic aromatic substitution reactions.
The cumulative effect of these substituents on reaction rates would be highly dependent on the specific reaction type. For nucleophilic attack at the carbonyl carbon, the electron-withdrawing nature of the halogens would likely increase the reaction rate. Conversely, for electrophilic aromatic substitution, the heavily substituted and electron-deficient nature of the ring would render it highly unreactive. Quantitative data from kinetic studies on this compound to support these general principles are not currently available.
The following table summarizes the general electronic effects of the substituents, though specific quantitative data for the title compound is not available.
| Substituent | Position | Inductive Effect | Resonance Effect |
| Bromo | 2 | -I | +M (weak) |
| Chloro | 3 | -I | +M (weak) |
| Fluoro | 4 | -I | +M (weak) |
| Aldehyde | 1 | -I | -M |
This table represents general electronic effects and not specific measured values for this compound.
Elucidation of Reaction Mechanisms and Identification of Key Intermediates
Detailed mechanistic studies that elucidate reaction pathways and identify key intermediates for reactions involving this compound have not been a focus of published research. Such studies, which might involve techniques like in-situ spectroscopy, isotopic labeling, or computational modeling, are essential for a deep understanding of a compound's reactivity. The presence of multiple halogen atoms introduces the possibility of various reaction pathways, including nucleophilic aromatic substitution (SNAr) under certain conditions, with the potential for displacement of one of the halogens. The aldehyde group can participate in a wide range of reactions, such as condensations, oxidations, and reductions. However, without specific experimental or computational studies on this compound, any discussion of reaction mechanisms or intermediates would not be based on direct evidence for this particular molecule.
A hypothetical reaction and potential intermediates are presented in the table below for illustrative purposes only, as specific research is lacking.
| Reaction Type | Reagents | Potential Key Intermediate |
| Nucleophilic Addition to Carbonyl | Nu- | Tetrahedral intermediate |
| Wittig Reaction | Ph3P=CHR | Oxaphosphetane |
| Reduction | NaBH4 | Alkoxide |
This table is a generalized representation and is not based on published studies of this compound.
Applications of 2 Bromo 3 Chloro 4 Fluorobenzaldehyde As a Key Synthetic Building Block
Role in the Synthesis of Advanced Pharmaceutical Intermediates
The multifaceted reactivity of 2-Bromo-3-chloro-4-fluorobenzaldehyde has positioned it as a valuable starting material in the synthesis of sophisticated pharmaceutical intermediates. The presence of bromo, chloro, and fluoro substituents offers multiple reaction sites for chemists to elaborate upon, leading to the construction of complex molecular architectures with potential therapeutic applications.
Precursor for Bioactive Heterocyclic Scaffolds
While direct, specific examples of this compound in the synthesis of bioactive heterocyclic scaffolds are not extensively detailed in publicly available research, the utility of closely related halogenated benzaldehydes provides a strong indication of its potential. Halogenated aromatic aldehydes are well-established precursors for a variety of heterocyclic systems. For instance, compounds with similar substitution patterns are known to participate in condensation and cyclization reactions to form heterocycles that are central to many drug discovery programs. The aldehyde group can readily react with amines, hydrazines, and other nucleophiles to initiate the formation of nitrogen-containing heterocycles, while the halogen atoms provide handles for subsequent cross-coupling reactions to build molecular complexity.
Design and Synthesis of Complex Drug Candidate Precursors
The strategic placement of three different halogens on the benzaldehyde (B42025) ring makes this compound an ideal candidate for the design and synthesis of complex drug precursors. This structural feature allows for sequential and site-selective reactions, a key strategy in the efficient construction of intricate molecules. Medicinal chemists can exploit the differential reactivity of the bromo, chloro, and fluoro groups to introduce various substituents in a controlled manner. For example, the bromo group is often favored for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. The aldehyde can be transformed into a variety of other functional groups or used to connect to other molecular fragments. This step-wise elaboration is crucial in building the complex carbon skeletons required for modern drug candidates.
Contribution to Agrochemical Development
In the field of agrochemical research, halogenated aromatic compounds are fundamental to the design of new and effective pesticides and herbicides. While specific agrochemicals derived directly from this compound are not prominently documented, the applications of its isomers, such as 3-bromo-4-fluorobenzaldehyde (B1265969), highlight the importance of this class of compounds. For example, 3-bromo-4-fluorobenzaldehyde is a known intermediate in the synthesis of certain pyrethroid insecticides. The presence and specific arrangement of halogens in these molecules are critical for their biological activity and metabolic stability in the environment. The unique substitution pattern of this compound offers a distinct electronic and steric profile that could be exploited in the development of new agrochemical active ingredients with improved efficacy or novel modes of action.
Utilization in Advanced Materials Chemistry
The application of this compound extends beyond the life sciences into the realm of advanced materials. The same features that make it a valuable tool for pharmaceutical and agrochemical synthesis—its defined structure and multiple reactive sites—are also advantageous for the creation of functional materials with tailored properties.
Precursors for Specialty Chemicals and Functional Polymers
As a multifunctional monomer, this compound holds potential for the synthesis of specialty chemicals and functional polymers. The aldehyde group can participate in polymerization reactions, while the halogen atoms can be used for post-polymerization modification, allowing for the fine-tuning of material properties. Polymers derived from such highly functionalized monomers could exhibit enhanced thermal stability, flame retardancy, or specific optical and electronic characteristics.
Development of Optoelectronic Materials and Fluorescent Probes
Aromatic aldehydes are foundational components in the synthesis of various organic electronic materials, including dyes, liquid crystals, and components of organic light-emitting diodes (OLEDs). The introduction of heavy atoms like bromine and chlorine, alongside the highly electronegative fluorine, can significantly influence the photophysical properties of a molecule, such as its absorption and emission spectra. While direct evidence of this compound's use in creating optoelectronic materials or fluorescent probes is limited, the general principles of molecular design in this field suggest its potential. The tailored electronic properties imparted by the halogen substituents could be harnessed to develop novel materials with specific light-emitting or charge-transporting capabilities.
Construction of Complex Organic Architectures
While halogenated benzaldehydes can, in principle, serve as precursors for the synthesis of bicyclic and polycyclic frameworks through various organic reactions like intramolecular cyclizations or tandem reaction sequences, no specific studies have been identified that utilize this compound for this purpose. General synthetic strategies that could potentially be adapted for this compound include:
Intramolecular Cyclization Reactions: These reactions would typically involve the initial transformation of the aldehyde group into a reactive moiety that can then undergo a ring-closing reaction with another part of the molecule, which might be introduced via substitution of one of the halogen atoms. However, the specific conditions and reaction pathways for this compound have not been reported.
Tandem or Cascade Reactions: These elegant synthetic routes allow for the formation of multiple rings in a single operational step from a suitably designed precursor. A molecule like this compound could theoretically be elaborated into such a precursor, but published examples are absent.
Without documented research, any discussion on the synthesis of bicyclic and polycyclic systems from this compound would be purely speculative and fall outside the scope of this scientifically accurate article.
The field of stereoselective synthesis often employs chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms in a molecule. Aldehydes are common substrates in many asymmetric transformations. However, there is no specific information available in the reviewed literature regarding the use of chiral derivatives of this compound in stereoselective synthesis.
Potential, though currently undocumented, avenues for its use could include:
Organocatalysis: Chiral amines can react with aldehydes to form chiral enamines or iminium ions, which can then participate in a variety of stereoselective reactions. While this is a powerful tool in modern organic synthesis, its application to this compound has not been described.
Chiral Auxiliaries: The aldehyde functionality could be converted into a chiral acetal (B89532) or other derivative, which could then direct the stereochemical outcome of subsequent reactions. Following the desired transformation, the auxiliary would be removed. Again, no such chiral derivatives of this compound or their applications have been reported.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. While specific experimental NMR data for 2-Bromo-3-chloro-4-fluorobenzaldehyde is not widely available in published literature, the expected spectral features can be predicted based on the principles of NMR and data from analogous compounds.
For this compound, ¹H NMR would reveal the chemical shifts and coupling constants of the two aromatic protons and the aldehyde proton. The substitution pattern on the benzene (B151609) ring dictates the multiplicity and position of these signals, offering direct evidence of the relative positions of the substituents. Similarly, ¹³C NMR spectroscopy would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde group and the halogen-substituted aromatic carbons.
A hypothetical ¹H and ¹³C NMR data table for this compound dissolved in a standard solvent like CDCl₃ is presented below. The predicted chemical shifts (δ) are given in parts per million (ppm).
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.9 - 10.1 | 188 - 192 |
| Aromatic C-H (H-5) | 7.6 - 7.8 | 128 - 132 |
| Aromatic C-H (H-6) | 7.8 - 8.0 | 130 - 134 |
| Aromatic C-Br | - | 115 - 120 |
| Aromatic C-Cl | - | 135 - 140 |
| Aromatic C-F | - | 158 - 162 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C-CHO | - | 133 - 137 |
Note: This table represents predicted values and is for illustrative purposes.
Multidimensional NMR Techniques (e.g., 2D-NMR) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to map out the connectivity of the molecule, multidimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between the aromatic protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range couplings between protons and carbons (2-3 bonds), which is crucial for confirming the substitution pattern on the aromatic ring by showing correlations from the aldehyde proton to the adjacent aromatic carbons.
Solid-State NMR for Investigating Molecular Packing and Dynamics
While solution-state NMR provides information about the molecule's structure as it tumbles freely in a solvent, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of the compound in its crystalline form. For this compound, ssNMR could be used to study polymorphism (the existence of multiple crystal forms) and to understand how the molecules arrange themselves in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.
Vibrational Spectroscopy for Molecular Fingerprinting and Intermolecular Interactions
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the specific bonds and functional groups present, providing a unique "fingerprint" for the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the FT-IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the halogen substituents. Other characteristic bands would include C-H stretching of the aldehyde and aromatic ring, C=C stretching vibrations of the aromatic ring, and absorptions corresponding to the C-Br, C-Cl, and C-F bonds in the lower frequency "fingerprint" region. Studies on related compounds, such as 2-bromo-4-chlorobenzaldehyde, have utilized FT-IR to investigate conformational isomers and the influence of solvents on vibrational frequencies. researchgate.netbohrium.com
Raman Spectroscopy for Investigating Bond Vibrations and Crystal Polymorphism
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum reveals information about the vibrational modes of the molecule. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. For this compound, Raman spectroscopy could provide clear signals for the C=C vibrations of the aromatic ring and the vibrations of the carbon-halogen bonds. It is also a powerful tool for distinguishing between different crystalline polymorphs, as the lattice vibrations are sensitive to the crystal packing.
A table of expected characteristic vibrational frequencies for this compound is provided below.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H Stretch (Aldehyde) | 2820 - 2880, 2720 - 2780 | 2820 - 2880, 2720 - 2780 |
| C=O Stretch (Aldehyde) | 1690 - 1710 (strong) | 1690 - 1710 (weak) |
| C=C Stretch (Aromatic) | 1550 - 1600 | 1550 - 1600 (strong) |
| C-F Stretch | 1200 - 1250 | 1200 - 1250 |
| C-Cl Stretch | 700 - 800 | 700 - 800 |
| C-Br Stretch | 500 - 650 | 500 - 650 |
Note: This table contains expected frequency ranges and is for illustrative purposes.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice with high precision.
For this compound, an X-ray crystal structure would provide a wealth of information, including:
Precise bond lengths and bond angles for all atoms in the molecule.
The conformation of the aldehyde group relative to the aromatic ring.
The planarity of the benzene ring.
The arrangement of molecules in the crystal lattice (the unit cell).
Details of intermolecular interactions, such as halogen bonding (e.g., Br···O, Cl···O) or π-π stacking, which govern the supramolecular architecture.
This detailed structural information is invaluable for understanding the physical properties of the solid material and for computational modeling studies.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Currently, there are no publicly accessible single-crystal X-ray diffraction studies for this compound. Such an analysis would be invaluable, providing definitive proof of the compound's absolute configuration and solid-state conformation. The orientation of the aldehyde group relative to the halogen substituents is of particular interest, as this can influence intermolecular interactions and reactivity. The planarity of the benzene ring and the bond lengths and angles between the carbon, halogen, and aldehyde moieties would be precisely determined, offering a foundational understanding of its structure.
Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking)
The molecular structure of this compound is ripe for the formation of various non-covalent interactions, which are critical in crystal engineering and molecular recognition.
Halogen Bonding: The presence of three different halogen atoms (Br, Cl, F) makes this compound a compelling subject for the study of halogen bonding. nih.gov The electrophilic regions (σ-holes) on the bromine and chlorine atoms could readily interact with nucleophilic sites on adjacent molecules. A crystallographic study would likely reveal a network of these interactions, influencing the crystal packing.
π-Stacking: The aromatic ring allows for potential π-stacking interactions, where the electron-rich π-system of one molecule interacts with another. The electron-withdrawing nature of the halogens and the aldehyde group would modulate the electron density of the ring, affecting the geometry and strength of these stacking arrangements.
A detailed analysis, typically derived from crystal structure data, would quantify the distances and angles of these interactions, providing insight into the forces governing the supramolecular assembly of the compound.
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule and elucidating its fragmentation pathways.
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted Exact Mass (m/z) |
| [M]⁺ | 235.9039 |
| [M+H]⁺ | 236.9117 |
Note: These are theoretical values. Experimental data is required for confirmation.
An HRMS analysis would provide an exact mass measurement, confirming the elemental formula of C₇H₃BrClFO. The fragmentation pattern observed in the mass spectrum would offer structural insights. Characteristic fragmentation would likely involve the loss of the formyl radical (-CHO), followed by subsequent losses of halogen atoms or other small neutral molecules. The isotopic signatures of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive and complex pattern of peaks for the molecular ion and any fragments containing these halogens, serving as a clear diagnostic tool for the compound's identification.
Computational and Theoretical Chemistry Studies of 2 Bromo 3 Chloro 4 Fluorobenzaldehyde
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromo-3-chloro-4-fluorobenzaldehyde, these studies would provide critical insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Calculations for Ground State Properties and Geometric Parameters
DFT calculations, particularly using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are the standard for predicting the ground state properties of organic molecules. researchgate.net For this compound, these calculations would yield optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such data is crucial for understanding the spatial arrangement of the atoms and the influence of the three different halogen substituents on the benzene (B151609) ring and the aldehyde group. Without specific studies, no accurate data table of these parameters can be provided.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Molecular Orbital Theory
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining a molecule's chemical reactivity and electronic transitions. researchgate.net The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability. A detailed analysis for this compound would map the electron density distribution of these orbitals, identifying likely sites for nucleophilic and electrophilic attack. This information is derived from DFT calculations, and specific energy values and orbital diagrams are currently unavailable.
Conformational Analysis and Stability Studies
The orientation of the aldehyde group relative to the benzene ring defines the conformational isomers of benzaldehydes, typically referred to as O-cis and O-trans. The presence of bulky and electronegative substituents, as in this compound, would significantly influence the stability of these conformers.
Potential Energy Surface Mapping and Rotational Barriers
To determine the most stable conformer and the energy required for interconversion, a potential energy surface (PES) scan is performed. This involves calculating the energy of the molecule as the dihedral angle of the aldehyde group is systematically rotated. The results of a PES scan would reveal the energy minima corresponding to stable conformers and the transition states (energy maxima) that represent the rotational barriers. For similar halogenated benzaldehydes, studies have identified the preferred conformations, but this data cannot be extrapolated to this compound. researchgate.net
Computational Modeling of Solvent Effects on Conformation and Reactivity
The surrounding solvent medium can influence the stability and reactivity of a molecule. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. Such studies on this compound would analyze how solvents of varying polarity might alter the conformational equilibrium and the energies of the frontier molecular orbitals. Research on related compounds has shown that solvent polarity can impact the carbonyl stretching frequency, an indicator of reactivity. researchgate.net
Prediction of Reaction Pathways and Transition State Calculations
Theoretical chemistry can be a powerful tool for predicting the most likely pathways for chemical reactions. By calculating the energies of reactants, products, and transition states, a reaction's feasibility and mechanism can be elucidated. For this compound, this could involve predicting its behavior in common organic reactions, such as nucleophilic substitution or condensation reactions. These calculations are complex and highly specific to the molecule's unique electronic structure, and no such predictive studies for this compound are currently available in the public domain.
Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data
The theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, enabling the analysis and interpretation of experimental spectra. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to calculate spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra.
For a molecule like this compound, DFT calculations would typically be performed to optimize the molecular geometry and then compute the spectroscopic properties. For instance, the vibrational frequencies can be calculated and compared with experimental FT-IR spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods. nih.gov A similar approach is used for NMR spectroscopy, where the magnetic shielding constants of the nuclei are calculated and converted into chemical shifts, which can then be compared to experimental ¹H, ¹³C, and ¹⁹F NMR data.
While specific theoretical vs. experimental data for this compound is not readily found in the literature, the following table illustrates a representative comparison for a related halogenated aromatic compound, 2-chloroquinoline-3-carboxaldehyde, as an example of how such data is typically presented. nih.gov
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment |
| ν(C-H) aromatic | 3065 | 3070 | C-H stretching |
| ν(C=O) aldehyde | 1690 | 1715 | Carbonyl stretching |
| ν(C-Cl) | 835 | 840 | C-Cl stretching |
| γ(C-H) out-of-plane | 760 | 768 | C-H out-of-plane bending |
This table is a representative example for a similar molecule and does not represent data for this compound.
Molecular Dynamics Simulations for Understanding Solvent and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its behavior in different solvent environments and how it interacts with other molecules. These simulations can reveal information about solvation shells, intermolecular hydrogen bonding, and the conformational dynamics of the molecule in solution. mdpi.comnih.gov
An MD simulation would typically involve placing a model of this compound in a simulation box filled with solvent molecules (e.g., water, methanol (B129727), or dimethyl sulfoxide). The interactions between all atoms are described by a force field, which is a set of empirical energy functions. The simulation then solves Newton's equations of motion for this system, providing a trajectory of atomic positions and velocities over time.
Analysis of these trajectories can yield important data, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. This can help in understanding the solvation structure and preferential interactions. While specific MD simulation studies on this compound are not publicly available, the following table provides an example of the type of data that can be extracted from such simulations for a generic substituted benzaldehyde (B42025) in a solvent.
| Interaction Parameter | Solvent | Typical Calculated Value | Interpretation |
| Solvation Free Energy | Water | -5 to -10 kcal/mol | Indicates the energetic favorability of dissolving the molecule in water. |
| Radial Distribution Function Peak (g(r)) for Aldehyde Oxygen - Water Hydrogen | Water | ~1.8 Å | Represents the distance for the strongest hydrogen bond interaction between the carbonyl oxygen and water. |
| Self-Diffusion Coefficient | Hexane | 1.5 - 2.5 x 10⁻⁵ cm²/s | Characterizes the mobility of the molecule within the solvent. |
This table presents hypothetical, yet typical, data that could be obtained from MD simulations for a substituted benzaldehyde, and is for illustrative purposes only.
Emerging Research Frontiers and Future Perspectives
Development of Novel Catalytic Methods for Highly Selective Functionalization
The complex substitution pattern of 2-bromo-3-chloro-4-fluorobenzaldehyde, featuring three different halogen atoms and an aldehyde group, presents a significant challenge and opportunity for selective functionalization. Future research is anticipated to focus on the development of sophisticated catalytic systems capable of discriminating between the bromo, chloro, and fluoro substituents, as well as the formyl group.
Key areas of exploration would involve chemo- and regioselective cross-coupling reactions. For instance, palladium- or nickel-based catalysts with specifically designed ligands could be developed to selectively activate the C-Br bond, which is typically more reactive than the C-Cl bond, for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. The challenge lies in achieving high selectivity without affecting the other halogen atoms or the aldehyde functionality. Orthogonal catalytic systems, where two different catalytic cycles operate in one pot without interference, could enable sequential, one-pot modifications of the molecule at different positions.
Integration into Flow Chemistry Systems for Scalable and Continuous Synthesis
The synthesis and subsequent transformation of highly functionalized intermediates like this compound are well-suited for integration into continuous flow chemistry systems. Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability.
Future work in this area would involve designing and optimizing flow reactor setups for the nitration, formylation, or halogenation steps often required to produce such molecules. Furthermore, multi-step, continuous processes could be envisioned where this compound is synthesized and then immediately functionalized in a subsequent reactor module without isolation of the intermediate. This approach could streamline the production of complex target molecules, reduce waste, and allow for precise control over reaction parameters to maximize yield and purity.
Exploration of New Applications in Advanced Functional Materials
The unique electronic and structural properties imparted by the heavy halogen atoms and the fluorine substituent make this compound an intriguing building block for novel functional materials. Research in this domain would focus on incorporating this aldehyde into larger molecular architectures to create materials with tailored optical, electronic, or self-assembly properties.
For example, it could serve as a precursor for conjugated polymers or oligomers for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of multiple halogens allows for post-polymerization modification, enabling the fine-tuning of the material's electronic bandgap and charge transport characteristics. Additionally, the specific substitution pattern could be exploited to direct the crystal packing and solid-state morphology of organic semiconductors, influencing their performance in thin-film transistors.
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Kinetic Studies
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and functionalization of this compound is crucial for process optimization. Advanced, in-situ spectroscopic techniques are powerful tools for achieving this.
Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process Raman spectroscopy could be employed to monitor the real-time concentration of reactants, intermediates, and products. This data allows for the rapid determination of reaction endpoints and the identification of transient species, providing invaluable mechanistic insights. Furthermore, stopped-flow techniques combined with UV-Vis or fluorescence spectroscopy could be used to study the kinetics of rapid reactions involving this aldehyde, helping to elucidate the precise role of catalysts and reagents.
Synergistic Approaches Combining Experimental and Theoretical Investigations for Comprehensive Understanding
A truly comprehensive understanding of the reactivity and properties of this compound can be achieved through a synergistic approach that combines experimental work with theoretical and computational investigations. Density Functional Theory (DFT) calculations, for instance, can provide fundamental insights that are often difficult to obtain through experiments alone.
Theoretical studies could be used to predict the relative reactivity of the different C-halogen bonds, model the transition states of potential reactions, and calculate the molecule's frontier molecular orbital energies (HOMO/LUMO) to predict its electronic behavior. These computational predictions can then guide experimental design, helping to select the most promising reaction conditions or catalytic systems. Conversely, experimental results can be used to validate and refine the theoretical models, leading to a powerful feedback loop that accelerates the discovery and optimization of new synthetic methodologies and applications for this versatile chemical building block.
Q & A
Q. What are the recommended analytical methods for confirming the purity and structural integrity of 2-bromo-3-chloro-4-fluorobenzaldehyde in synthetic workflows?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and rule out regioisomeric impurities. For halogen verification, X-ray fluorescence (XRF) or inductively coupled plasma mass spectrometry (ICP-MS) can quantify bromine, chlorine, and fluorine content. Always cross-validate with Fourier-transform infrared spectroscopy (FT-IR) to identify carbonyl (C=O) and aromatic C–X (X = Br, Cl, F) stretching frequencies .
Q. How should researchers handle solubility challenges during reactions involving this compound?
- Methodological Answer : This aldehyde is typically soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . For aqueous-organic biphasic systems, use tetrahydrofuran (THF) with 5–10% water. If precipitation occurs during coupling reactions, add phase-transfer catalysts (e.g., tetrabutylammonium bromide) or optimize temperature gradients (e.g., 0°C to room temperature) to maintain homogeneity .
Q. What are the critical storage conditions to prevent degradation of this compound?
- Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture, as the aldehyde group may undergo hydration or oxidation. For long-term stability (>6 months), lyophilize and store in sealed containers with desiccants like molecular sieves .
Advanced Research Questions
Q. How can researchers address regioselectivity conflicts in nucleophilic aromatic substitution (SNAr) reactions involving this compound?
- Methodological Answer : The electron-withdrawing aldehyde group directs nucleophiles to the para position relative to itself. To override inherent halogen reactivity (Br > Cl > F in SNAr), use catalytic Pd(0) systems to selectively activate the C–Br bond for cross-coupling, preserving Cl and F for subsequent functionalization. Alternatively, employ ultrasonic irradiation to enhance reaction rates and selectivity .
Q. What strategies mitigate competing side reactions (e.g., aldol condensation) during aldehyde-directed transformations?
- Methodological Answer : Use low-temperature conditions (−20°C to 0°C) and sterically hindered bases (e.g., LDA or KHMDS ) to suppress enolate formation. For metal-catalyzed reactions, introduce protecting groups (e.g., acetals) for the aldehyde prior to halogenation steps. Post-reaction, regenerate the aldehyde via mild acid hydrolysis (e.g., 1M HCl in THF) .
Q. How can computational chemistry aid in predicting reaction pathways for this compound derivatives?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for cross-coupling or substitution reactions. Use molecular electrostatic potential (MEP) maps to visualize electron-deficient sites for nucleophilic attack. Validate predictions with Hammett substituent constants (σₓ) to quantify electronic effects of halogens .
Q. What analytical techniques resolve discrepancies in quantifying trace halogenated byproducts in reaction mixtures?
- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with electron-capture detection (ECD) for halogen-specific sensitivity. For non-volatile byproducts, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. Cross-reference with ion chromatography to quantify free halides (Br⁻, Cl⁻, F⁻) released during degradation .
Q. How do steric and electronic effects influence the stability of Grignard or organozinc intermediates derived from this compound?
- Methodological Answer : The ortho-chloro and meta-fluoro substituents impose steric hindrance, slowing transmetallation rates. Use ultra-dry tetrahydrofuran (THF) and zinc dust activated with 1,2-dibromoethane to stabilize organozinc intermediates. For Grignard reactions, add N,N,N′,N′-tetramethylethylenediamine (TMEDA) to enhance nucleophilicity and reduce β-hydride elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
